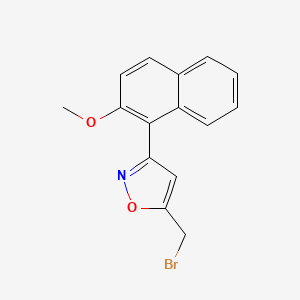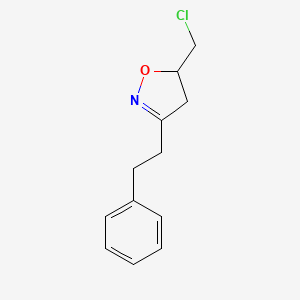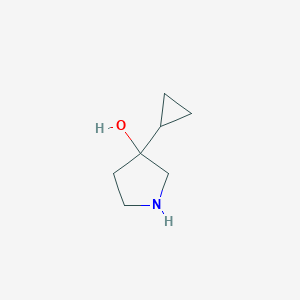
3-Cyclopropylpyrrolidin-3-ol
Vue d'ensemble
Description
“3-Cyclopropylpyrrolidin-3-ol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a cyclopropyl group attached to the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of “3-Cyclopropylpyrrolidin-3-ol” comprises a pyrrolidine ring and a cyclopropyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Chemistry and Pharmacology
One study reported the synthesis of novel antidepressants acting as partial agonists at α4β2-nicotinic acetylcholine receptors using a 3-pyridyl ether scaffold bearing a cyclopropane-containing side chain. Compounds synthesized demonstrated robust antidepressant-like efficacy and favorable ADMET profiles, indicating their potential as drug candidates (Zhang et al., 2013).
Synthetic Chemistry
Research has developed synthetic methods for 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles using copper-mediated/catalyzed reactions, illustrating the utility of cyclopropyl-containing compounds in generating complex molecular architectures (Toh et al., 2011).
Biosynthesis of Natural Products
Another significant area of application is the biosynthesis of natural products, where cyclopropane, epoxide, and aziridine groups play crucial roles. These structural elements contribute to the antibiotic, antitumor, and various pharmacological activities of natural compounds. The study highlights the importance of understanding the enzymatic chemistry behind the biosynthesis of these small, strained rings for potential therapeutic applications (Thibodeaux et al., 2012).
Drug Molecule Design
The cyclopropyl ring has been increasingly used in drug development due to its ability to enhance potency and reduce off-target effects. A review of cyclopropyl-containing drugs transitioning from preclinical to clinical stages discussed the chemical features contributing to the drugs' properties, underscoring the cyclopropyl fragment's versatility in drug molecule design (Talele, 2016).
Orientations Futures
The future directions for “3-Cyclopropylpyrrolidin-3-ol” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods and strategies for these types of compounds could be a focus of future research .
Propriétés
IUPAC Name |
3-cyclopropylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7(6-1-2-6)3-4-8-5-7/h6,8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDGQWSGGBMWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpyrrolidin-3-ol | |
CAS RN |
1493020-19-1 | |
| Record name | 3-cyclopropylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




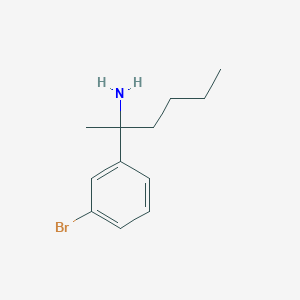
![N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1528684.png)
![1-[(Benzylamino)methyl]cyclopentan-1-ol](/img/structure/B1528686.png)
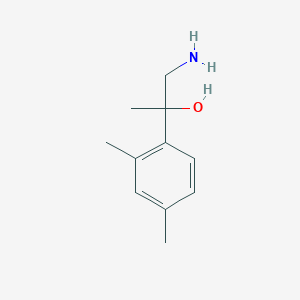
![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)
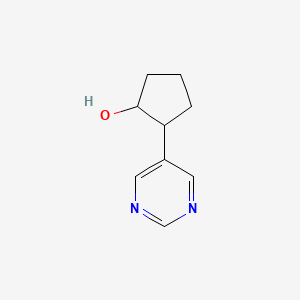
![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)
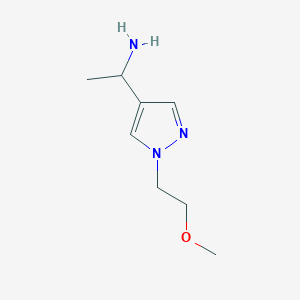

![2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1528702.png)
![5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1528703.png)
